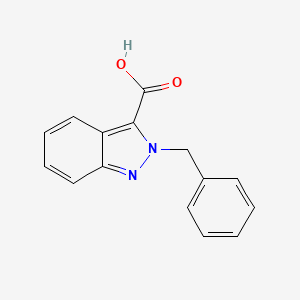

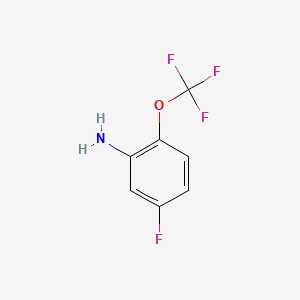

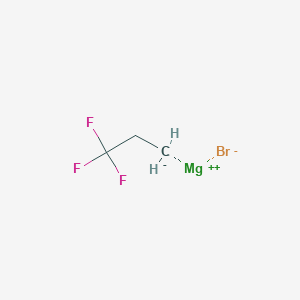

![molecular formula C12H17BO4S B1317006 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 250726-93-3](/img/structure/B1317006.png)

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

“2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It is also known as “2- (2,3-二氢噻吩并 [3,4- b ] [1,4]二氧杂环己烷-5-基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷” and "5- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-2,3-二氢噻吩并 [3,4- b ] [1,4]二氧杂环己烷" .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a novel conducting polymer has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For instance, the three heterocyclic units are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles . π – π interactions occur between the central thiophene and the imine bond of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, the proton-doped film exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm −1 with a carrier density of 2×10 20 cm −3 has been achieved .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . For instance, the proton-doped film exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm −1 with a carrier density of 2×10 20 cm −3 has been achieved .

科学研究应用

Proton-Dopable Organic Semiconductors

- Scientific Field : Organic Chemistry, Material Science .

- Application Summary : This compound is used as an end group to make organic conductors . An organic semiconductor is designed and synthesized .

- Methods of Application : The molecule could be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

- Results or Outcomes : Electrical conductivity of ca. 0.1 S cm 1 was obtained at 100 C (to avoid the water uptake by the acid) .

Synthesis of Alternating Polymers

- Scientific Field : Polymer Chemistry .

- Application Summary : This compound is used in the synthesis of alternating polymers .

- Methods of Application : The compound is electrocoated on a glassy carbon electrode (GCE) in various initial molar concentrations .

- Results or Outcomes : The highest low-frequency capacitance value was obtained as C LF =∼2.35 mF cm −2 for [EDOTVBCz] 0 =∼3.0 mM .

Electrochromic Pattern Formation

- Scientific Field : Material Science, Electrochemistry .

- Application Summary : This compound is used for patterning of poly (3,4-ethylenedioxythiophene) (PEDOT) via side chain cross-linking .

- Methods of Application : The compound is polymerized both electrochemically and photochemically .

- Results or Outcomes : The results of this application were not detailed in the source .

Synthesis of Conjugated Hybrid Polymers

- Scientific Field : Polymer Chemistry .

- Application Summary : This compound is used in the synthesis of new conjugated hybrid polymers .

- Methods of Application : The compound is synthesized via Stille coupling and electropolymerized to form conjugated polymers .

- Results or Outcomes : The monomers exhibited blue-light-emitting characteristics, and DFT calculations revealed band gap values of 4.20 eV for DBT-EDOT and 4.34 eV for DBF-EDOT, while those of the corresponding polymers were brought down to 2.46 eV for P (DBT-EDOT) and 2.58 eV for P (DBF-EDOT), respectively .

Formation of Alternating Polymers

- Scientific Field : Polymer Chemistry .

- Application Summary : This compound is used in the formation of alternating polymers .

- Methods of Application : The compound is electrocoated on a glassy carbon electrode (GCE) in various initial molar concentrations .

- Results or Outcomes : The highest low-frequency capacitance value was obtained as C LF =∼2.35 mF cm −2 for [EDOTVBCz] 0 =∼3.0 mM .

Commercial Availability

- Scientific Field : Commercial Chemistry .

- Application Summary : This compound is commercially available and can be purchased for use in various scientific research applications .

Proton-Dopable Organic Semiconductors

- Scientific Field : Organic Chemistry, Material Science .

- Application Summary : This compound is used as an end group to make organic conductors . An organic semiconductor is designed and synthesized .

- Methods of Application : The molecule could be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

- Results or Outcomes : Electrical conductivity of ca. 0.1 S cm 1 was obtained at 100 C (to avoid the water uptake by the acid) .

Synthesis of Alternating Polymers

- Scientific Field : Polymer Chemistry .

- Application Summary : This compound is used in the synthesis of alternating polymers .

- Methods of Application : The compound is electrocoated on a glassy carbon electrode (GCE) in various initial molar concentrations .

- Results or Outcomes : The highest low-frequency capacitance value was obtained as C LF =∼2.35 mF cm −2 for [EDOTVBCz] 0 =∼3.0 mM .

Electrochromic Pattern Formation

- Scientific Field : Material Science, Electrochemistry .

- Application Summary : This compound is used for patterning of poly (3,4-ethylenedioxythiophene) (PEDOT) via side chain cross-linking .

- Methods of Application : The compound is polymerized both electrochemically and photochemically .

- Results or Outcomes : The results of this application were not detailed in the source .

未来方向

The future directions for the research and application of this compound have been suggested . For instance, a novel conducting polymer has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant . This polymer can be proton doped, and the doping process is reversible . This suggests potential applications in the field of conductive polymers .

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)10-9-8(7-18-10)14-5-6-15-9/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHWIMNIQOHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CS2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572586 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

250726-93-3 | |

| Record name | 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,4-b]-1,4-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250726-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

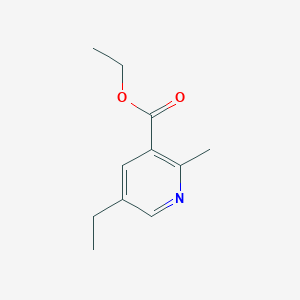

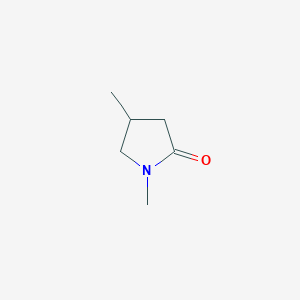

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)